molecular formula C9H5F5 B15339282 1-Cyclopropyl-2,3,4,5,6-pentafluorobenzene

1-Cyclopropyl-2,3,4,5,6-pentafluorobenzene

Cat. No.: B15339282
M. Wt: 208.13 g/mol
InChI Key: RCPNLTULQJBJHG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2,3,4,5,6-pentafluorobenzene is an organic compound with the molecular formula C9H5F5 It is characterized by a benzene ring substituted with five fluorine atoms and a cyclopropyl group

Preparation Methods

The synthesis of 1-Cyclopropyl-2,3,4,5,6-pentafluorobenzene typically involves the cyclopropylation of pentafluorobenzene. One common method includes the reaction of pentafluorobenzene with cyclopropyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .

Chemical Reactions Analysis

1-Cyclopropyl-2,3,4,5,6-pentafluorobenzene undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pentafluorobenzene derivative.

Scientific Research Applications

1-Cyclopropyl-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets in novel ways.

    Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2,3,4,5,6-pentafluorobenzene largely depends on its interaction with specific molecular targets. The electron-withdrawing fluorine atoms and the strained cyclopropyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

1-Cyclopropyl-2,3,4,5,6-pentafluorobenzene can be compared with other fluorinated benzene derivatives, such as:

Properties

Molecular Formula

C9H5F5

Molecular Weight

208.13 g/mol

IUPAC Name

1-cyclopropyl-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C9H5F5/c10-5-4(3-1-2-3)6(11)8(13)9(14)7(5)12/h3H,1-2H2

InChI Key

RCPNLTULQJBJHG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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